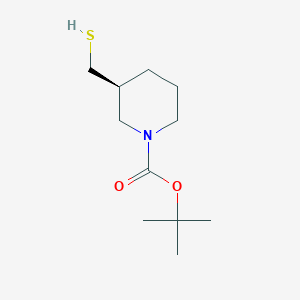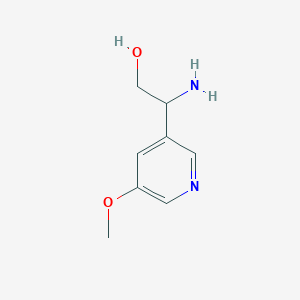
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of piperazine with pyrrolidine under specific conditions. The synthetic route often includes the use of solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)-2-(morpholin-1-yl)ethan-1-one dihydrochloride: This compound contains a morpholine ring instead of a pyrrolidine ring, which may result in different chemical and biological properties.
1-(Piperazin-1-yl)-2-(piperidin-1-yl)ethan-1-one dihydrochloride:
Eigenschaften
Molekularformel |
C10H21Cl2N3O |
|---|---|
Molekulargewicht |
270.20 g/mol |
IUPAC-Name |
1-piperazin-1-yl-2-pyrrolidin-1-ylethanone;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c14-10(9-12-5-1-2-6-12)13-7-3-11-4-8-13;;/h11H,1-9H2;2*1H |
InChI-Schlüssel |
MRFKJPYUDAZKJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC(=O)N2CCNCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15324156.png)
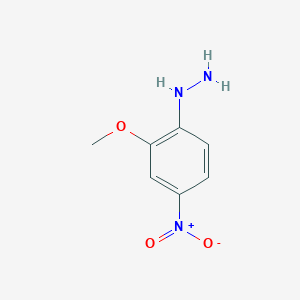
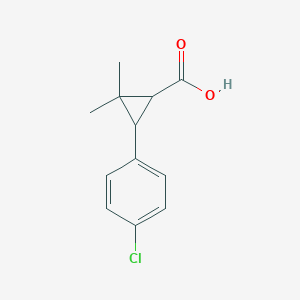
![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
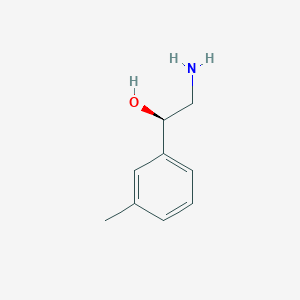

![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)
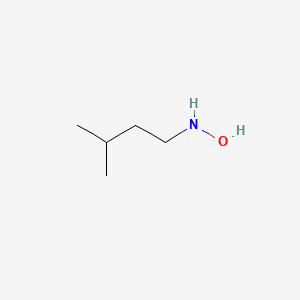
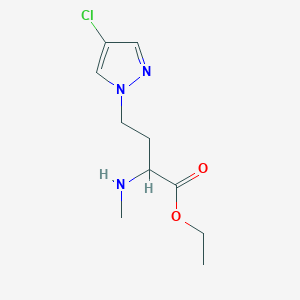
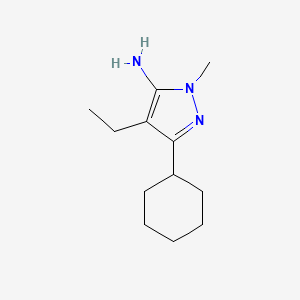
![methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B15324201.png)
